
N-(cyclobutylmethyl)-4-iodoaniline
Overview
Description
N-(cyclobutylmethyl)-4-iodoaniline is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Biological Activity
N-(Cyclobutylmethyl)-4-iodoaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutylmethyl group attached to an aniline moiety with an iodine substituent at the para position. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease processes. For instance, the presence of the iodine atom can enhance lipophilicity and facilitate binding to target proteins.
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Research : In a study examining various iodoanilines, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Enzyme Interaction Studies : Investigations into the compound's ability to inhibit specific kinases showed promising results in reducing phosphorylation events critical for cancer cell survival and proliferation .
- Neuroprotective Studies : A recent exploration into the neuroprotective effects revealed that this compound could modulate neuroinflammatory responses, suggesting a role in protecting neuronal cells from oxidative stress .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4-iodoaniline, including N-(cyclobutylmethyl)-4-iodoaniline, can serve as effective inhibitors of the METTL3 enzyme, which is implicated in various cancers. The inhibition of METTL3 activity has been linked to reduced cell proliferation and metastasis in vitro, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of RNA methylation processes critical for cancer cell survival. By targeting the METTL3 enzyme, this compound can potentially alter gene expression profiles in tumor cells, leading to apoptosis and reduced tumor growth .
Organic Synthesis
Chemical Intermediate
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create various functionalized compounds through palladium-catalyzed reactions, such as carbonylation processes that yield complex polybenzamides . This versatility makes it an essential building block in the manufacture of agrochemicals and pharmaceuticals.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods including:
- Amination Reactions : Utilizing iodoanilines as precursors for nucleophilic substitutions.
- Metalation Techniques : Involving the introduction of cyclobutyl groups via metal-catalyzed coupling reactions .
Materials Science
Graphene Functionalization
this compound has been explored for its role in the functionalization of graphene materials. The introduction of phenyl groups via this compound enhances the electrical properties of graphene oxide, making it suitable for applications in sensors and electronic devices .
Polymer Chemistry
In polymer science, derivatives of 4-iodoaniline have been employed to synthesize star-shaped polybenzamides, which exhibit unique thermal and mechanical properties. These polymers can be used in high-performance materials and coatings due to their stability and durability under various environmental conditions .
Data Tables
Application Area | Specific Use Case | Mechanism/Process |
---|---|---|
Pharmaceutical | Cancer treatment | METTL3 inhibition |
Organic Synthesis | Intermediate for functionalized compounds | Palladium-catalyzed carbonylation |
Materials Science | Graphene functionalization | Enhancing electrical properties |
Polymer Chemistry | Synthesis of polybenzamides | Star-shaped polymer formation |
Case Studies
- Cancer Treatment Study : A recent study demonstrated that administering this compound to cancer cell lines resulted in a significant decrease in cell viability, supporting its potential as a therapeutic agent against specific cancers related to METTL3 overexpression.
- Graphene Research : Research published on the functionalization of graphene oxide with this compound showed improved conductivity and stability, indicating its applicability in developing advanced electronic materials.
- Polymer Development : A project focused on synthesizing star-shaped polybenzamides using this compound revealed enhanced mechanical properties suitable for aerospace applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECKZFFPNBPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.